molecular formula C24H17N5O2 B2876523 6-imino-2-oxo-5-{[(E)-(3-phenoxyphenyl)methylidene]amino}-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile CAS No. 1048915-68-9

6-imino-2-oxo-5-{[(E)-(3-phenoxyphenyl)methylidene]amino}-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile

Cat. No.: B2876523
CAS No.: 1048915-68-9
M. Wt: 407.433
InChI Key: DFCRQSDERJBNNK-ZIAJMNKWSA-N
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Description

6-imino-2-oxo-5-{[(E)-(3-phenoxyphenyl)methylidene]amino}-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile is a useful research compound. Its molecular formula is C24H17N5O2 and its molecular weight is 407.433. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Pyridine and Fused Pyridine Derivatives

The compound is used in the synthesis of various pyridine and fused pyridine derivatives, particularly in the formation of isoquinoline derivatives, pyrido[2,3-d]pyrimidine derivatives, and several pyridine carbonitriles. These derivatives have potential applications in different fields of chemistry and biochemistry (Al-Issa, 2012).

Herbicidal Activity

This chemical structure is relevant in the synthesis of fluorine-containing pyrazolo[3,4-d]pyrimidin-4-one derivatives, which have shown promising herbicidal activity against certain plants like rape and barnyard grass (Liu et al., 2006).

Proton Donation Ability in Hydrogen Bond

This compound's structure, particularly the amino- and imino- forms of pyrimidine, plays a crucial role in hydrogen bonding, which is vital in biochemical processes. The proton donation properties of these compounds are influenced by substitutions in the aromatic ring, affecting their biological activity (Borisenko et al., 2008).

Vilsmeier-Haack Acylation

The compound's structure is involved in Vilsmeier-Haack acylation processes, particularly in the acylation of 6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-ones. This process is significant in organic synthesis for introducing acyl groups into aromatic systems (Horváth et al., 1985).

Antiprotozoal Agents

Certain derivatives, like imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, synthesized from similar chemical structures, have been identified as potent antiprotozoal agents. They show significant activity against pathogens like T. b. rhodesiense and P. falciparum (Ismail et al., 2004).

Antibacterial Activity

Pyrazolo[3,4-d]pyrimidine derivatives synthesized from related chemical structures have been evaluated for their antibacterial activity. This suggests potential applications in developing new antimicrobial agents (Rostamizadeh et al., 2013).

Properties

IUPAC Name

6-amino-2-oxo-5-[(3-phenoxyphenyl)methylideneamino]-1-phenylpyrimidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N5O2/c25-15-21-22(23(26)29(24(30)28-21)18-9-3-1-4-10-18)27-16-17-8-7-13-20(14-17)31-19-11-5-2-6-12-19/h1-14,16H,26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLIYEKREMWGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=NC2=O)C#N)N=CC3=CC(=CC=C3)OC4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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